molecular formula C6H3BrF3NO B1282778 3-Bromo-5-(trifluoromethyl)pyridin-2-ol CAS No. 76041-73-1

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1282778
CAS RN: 76041-73-1
M. Wt: 241.99 g/mol
InChI Key: UWHKLLYQUQPOQK-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a brominated and trifluoromethylated pyridine derivative. Pyridine derivatives are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds and materials with unique physical properties. The presence of a trifluoromethyl group can impart unique electronic and steric effects, which can be exploited in various chemical reactions and applications.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through various methods. A novel strategy for the synthesis of such compounds involves the tandem C-F bond cleavage protocol, which allows for the formation of 3-trifluoromethyl pyridines under noble metal-free conditions, as described in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines . This method is a valuable addition to the toolkit for synthesizing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted pyridine derivatives have been investigated, providing insights into the structural features of such compounds . Similarly, the molecular structure of 3-bromo-5-(2,5-difluorophenyl)pyridine has been characterized by XRD and DFT, showing good correspondence between experimental and theoretical data .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including carbon-carbon coupling, which is essential for the synthesis of complex organic molecules. The synthesis of novel pyridine derivatives through carbon-carbon coupling has been demonstrated, and their reactivity has been explored through molecular electrostatic potential mapping . Additionally, the regioselective synthesis of pyridyl selenium compounds from bromopyridines using bromine-magnesium exchange highlights the versatility of pyridine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by substituents such as bromine and trifluoromethyl groups. For example, the nonlinear optical properties of certain pyridine derivatives have been computed and found to be greater than those of urea, indicating potential applications in materials science . The crystal structure analysis of pyridine derivatives also reveals information about hydrogen bonding networks and π-stacking interactions, which are important for understanding the solid-state properties of these compounds .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Crop-Protection Products

  • Field : Agrochemical Industry
  • Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
  • Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Palladium-Catalyzed α-Arylation of a Reformatsky Reagent

  • Field : Organic Chemistry
  • Application : 2-Bromo-5-(trifluoromethyl)pyridine, a derivative similar to “3-Bromo-5-(trifluoromethyl)pyridin-2-ol”, is used as a substrate in a palladium-catalyzed α-arylation of a Reformatsky reagent .

Synthesis of Fluorinated Organic Chemicals

  • Field : Organic Chemistry
  • Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Anticonvulsant

  • Field : Pharmaceutical Industry
  • Application : Pyridin-2-ol, a compound similar to “3-Bromo-5-(trifluoromethyl)pyridin-2-ol”, is used as an anticonvulsant .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The specific results or outcomes were not detailed in the sources .

Safety And Hazards

“3-Bromo-5-(trifluoromethyl)pyridin-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful by inhalation, in contact with skin, and if swallowed .

Relevant Papers The relevant papers retrieved include a paper on the synthesis and application of trifluoromethylpyridines , and a paper on the oxyfunctionalization of pyridine derivatives . These papers provide valuable insights into the synthesis, application, and chemical reactions of “3-Bromo-5-(trifluoromethyl)pyridin-2-ol” and related compounds.

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKLLYQUQPOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542095
Record name 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

CAS RN

76041-73-1
Record name 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.4 g of 5-trifluoromethyl-2-pyridone was dissolved in 10 ml of acetic acid, and 0.4 g of bromine was added to the solution which was subsequently reacted for 4 hours while stirring. After completion of the reaction, the acetic acid was distilled off, and recrystallization was carried out from a mixed solvent of methylene chloride and n-hexane to obtain 0.45 g of the titled compound having a melting point of 162° to 165° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 5-trifluoromethyl-2(1H)-pyridone (10.0 g, 61.3 mmol) and sodium acetate (5.25 g, 64 mmol) in acetic acid (100 ml) was added bromine (3.3 ml, 63 mmol) and the solution stirred at 80° C. for 2 hrs. After concentration in vacuo, the residue was suspended in saturated sodium bicarbonate solution (500 ml) and extracted with ethyl acetate (2×50 ml). The extracts were dried (MgSO4) and concentrated to give the product as a tan solid (14.22 g, 58.8 mmol, 96% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Gurak Jr, VT Tran, MM Sroda, KM Engle - Tetrahedron, 2017 - Elsevier
A selective N-alkylation reaction of 2-pyridones and related heterocycles via intermolecular alkene hydroamination is reported. The reaction utilizes palladium(II) acetate as a catalyst …
Number of citations: 35 www.sciencedirect.com

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